molecular formula C15H17N3O4S2 B2809260 Ethyl 2-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate CAS No. 864922-61-2

Ethyl 2-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate

Cat. No.: B2809260
CAS No.: 864922-61-2
M. Wt: 367.44
InChI Key: VIYQVWHSEUHENM-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate is a complex organic compound that contains a thiadiazole ring, a methoxyphenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the thiadiazole ring. This intermediate is then reacted with ethyl bromoacetate in the presence of a base to introduce the ethyl ester group. The final step involves the acylation of the thiadiazole intermediate with ethyl chloroacetate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted thiadiazole derivatives.

Scientific Research Applications

Ethyl 2-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiadiazole ring.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its thiadiazole ring and methoxyphenyl group. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate is unique due to the combination of the thiadiazole ring and the methoxyphenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

ethyl 2-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S2/c1-3-22-13(20)8-16-12(19)9-23-15-17-14(18-24-15)10-4-6-11(21-2)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYQVWHSEUHENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC(=NS1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331616
Record name ethyl 2-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816557
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

864922-61-2
Record name ethyl 2-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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